molecular formula C8H4F6O B2597409 3-Methoxy-2,4,5-trifluorobenzotrifluoride CAS No. 1429056-27-8

3-Methoxy-2,4,5-trifluorobenzotrifluoride

Cat. No.: B2597409
CAS No.: 1429056-27-8
M. Wt: 230.109
InChI Key: GISJMPLGYARJLZ-UHFFFAOYSA-N
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Description

3-Methoxy-2,4,5-trifluorobenzotrifluoride is an organic compound with the molecular formula C8H5F3O3 It is a derivative of benzoic acid, characterized by the presence of methoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,4,5-trifluorobenzotrifluoride typically involves multiple steps. One common method starts with the reaction of tetrachlorophthalic anhydride with methylamine to form N-methyl tetrachlorophthalimide. This intermediate is then reacted with an alkali metal fluoride to produce N-methyl tetrafluorophthalimide. Subsequent reactions with sodium hydroxide, followed by decarboxylation and acidification, yield 2,4,5-trifluoro-3-hydroxybenzoic acid. Finally, this compound is methylated using dimethyl sulfate to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,4,5-trifluorobenzotrifluoride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

3-Methoxy-2,4,5-trifluorobenzotrifluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-2,4,5-trifluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trifluoro-3-methoxybenzoic acid
  • 5-Methoxy-2-(trifluoromethyl)benzaldehyde

Uniqueness

Compared to similar compounds, 3-Methoxy-2,4,5-trifluorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are crucial .

Properties

IUPAC Name

1,2,4-trifluoro-3-methoxy-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O/c1-15-7-5(10)3(8(12,13)14)2-4(9)6(7)11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISJMPLGYARJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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